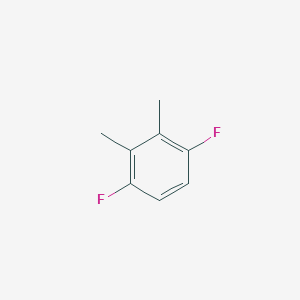

1,4-Difluoro-2,3-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-difluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAQTSZVOILIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342420 | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-90-9 | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Difluoro-2,3-dimethylbenzene (CAS No. 1736-90-9), a fluorinated aromatic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, safety and handling protocols, and its emerging role as a versatile building block in organic synthesis. Particular attention is given to its application as an intermediate in the development of bioactive molecules. Methodologies for its synthesis and characterization are also discussed to support laboratory-scale preparation and analysis.

Chemical Identity and Properties

This compound is a substituted aromatic hydrocarbon. The presence of two fluorine atoms and two methyl groups on the benzene ring imparts unique electronic and steric properties that are of considerable interest in medicinal chemistry.[1]

General Information

| Identifier | Value |

| CAS Number | 1736-90-9[2] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₈F₂[2] |

| Molecular Weight | 142.15 g/mol [3] |

| Canonical SMILES | CC1=C(C=CC(=C1C)F)F[3] |

| InChI Key | XPAQTSZVOILIGO-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value |

| Physical Form | Liquid[2] |

| Boiling Point | 155 °C at 760 mmHg[2] |

| Density | 1.09 g/cm³[4][] |

| Flash Point | 36 °C[2] |

| Refractive Index | 1.4680[4] |

| Storage Temperature | Room temperature[2] |

Synthesis and Characterization

While specific, detailed, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be extrapolated from general methods for the preparation of fluorinated aromatic compounds. A common approach involves the fluorination of a suitably substituted aniline precursor via a diazotization-fluorination sequence, such as the Balz-Schiemann reaction.

Illustrative Synthetic Workflow

References

Technical Guide: Physicochemical Properties of 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Difluoro-2,3-dimethylbenzene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis and other applications. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its characterization.

Core Physicochemical Data

This compound is a fluorinated aromatic compound with the chemical formula C₈H₈F₂.[1] Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, and two methyl groups at positions 2 and 3.[2] This substitution pattern imparts specific electronic and steric properties that are of interest in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Physical Form | Liquid (at room temperature) | |

| Boiling Point | 155 °C (at 760 mmHg) | |

| Melting Point | Not readily available (liquid at room temperature) | |

| Density | 1.09 g/cm³ | |

| Refractive Index | 1.4680 | |

| Flash Point | 36 °C (97 °F) | |

| Solubility | Poorly soluble in water; soluble in organic solvents.[3] | |

| CAS Number | 1736-90-9 | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for the characterization of liquid organic compounds.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamp

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Fill the Thiele tube with the heat transfer fluid to a level just above the side arm.

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat transfer fluid surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, air will slowly be expelled from the capillary.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this temperature.

Determination of Density

The density of this compound can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe away any excess liquid.

-

Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C) to allow it to equilibrate.

-

Remove the pycnometer from the water bath, dry the outside, and weigh it. Record the mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

Determination of Refractive Index

The refractive index of this compound can be measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through simple mixing.

Apparatus:

-

Test tubes and rack

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)

Procedure:

-

Place approximately 1 mL of the chosen solvent into a clean, dry test tube.

-

Add a few drops (approximately 0.1 mL) of this compound to the solvent.

-

Gently shake or vortex the test tube for about 30 seconds.

-

Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If the mixture is cloudy, forms separate layers, or contains undissolved droplets, it is considered insoluble or poorly soluble.

-

Repeat the process for each of the selected solvents.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of an unknown liquid sample, using this compound as an example.

Caption: Physicochemical characterization workflow.

References

An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene: Molecular Structure and Weight

This guide provides a detailed analysis of the molecular structure and weight of 1,4-Difluoro-2,3-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development.

Compound Identification

Molecular Weight and Composition

The molecular weight of this compound has been determined to be 142.15 g/mol .[1][2][3][4] This is calculated from the sum of the atomic weights of its constituent atoms. The table below summarizes the key quantitative data.

| Property | Value |

| Molecular Formula | C₈H₈F₂ |

| Molar Mass | 142.15 g/mol |

| Monoisotopic Mass | 142.05940658 Da |

Detailed Molecular Weight Calculation

The molar mass is derived from the atomic weights of carbon, hydrogen, and fluorine. The calculation based on the molecular formula C₈H₈F₂ is detailed below.

| Element (Symbol) | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 8 | ~12.011 | ~96.088 |

| Hydrogen (H) | 8 | ~1.008 | ~8.064 |

| Fluorine (F) | 2 | ~18.998 | ~37.996 |

| Total | ~142.148 |

Note: Standard atomic weights are based on isotopic abundances and may have slight variations.

Molecular Structure

This compound consists of a central benzene ring. Two fluorine atoms are attached at the first and fourth positions (para), and two methyl groups are substituted at the second and third positions. This specific arrangement of substituents influences the molecule's electronic properties and steric hindrance, which are critical considerations in medicinal chemistry and material science.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,4-Difluoro-2,3-dimethylbenzene via the Balz-Schiemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Balz-Schiemann reaction, with a specific focus on its application for the synthesis of 1,4-difluoro-2,3-dimethylbenzene. This valuable fluorinated aromatic compound serves as a key building block in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and accessible format for laboratory professionals.

Introduction to the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] This method is often preferred over direct fluorination, which can be hazardous and difficult to control.

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate salt.[1]

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[1]

Synthesis of this compound

Starting Material: 3,4-Dimethylaniline (also known as 3,4-xylidine).

General Experimental Protocol

The following protocol is a generalized procedure based on known Balz-Schiemann reactions and should be optimized for specific laboratory conditions.

Step 1: Diazotization of 3,4-Dimethylaniline

-

In a well-ventilated fume hood, a solution of 3,4-dimethylaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of the amine salt. The temperature should be carefully maintained below 5 °C throughout the addition to prevent the premature decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3,4-dimethylbenzenediazonium tetrafluoroborate.

-

The precipitated diazonium salt is collected by vacuum filtration, washed with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether), and then dried under vacuum.

Step 2: Thermal Decomposition of 3,4-Dimethylbenzenediazonium Tetrafluoroborate

-

The dried 3,4-dimethylbenzenediazonium tetrafluoroborate is placed in a flask suitable for distillation. For better heat distribution and to control the decomposition, the salt can be mixed with an inert solid like sand or a high-boiling inert solvent.

-

The flask is gently heated. As the temperature rises, the diazonium salt will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases, yielding the crude this compound. This step must be performed in a highly efficient fume hood.

-

The product is then collected by distillation. Further purification can be achieved by redistillation or column chromatography.

Quantitative Data

Due to the lack of a specific published procedure for the synthesis of this compound via the Balz-Schiemann reaction, a table of quantitative data cannot be provided at this time. However, for analogous reactions, yields can vary widely depending on the substrate and reaction conditions, typically ranging from 25% to 72%.[2]

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethylaniline | General Knowledge |

| Key Reagents | Tetrafluoroboric acid, Sodium nitrite | [1] |

| Intermediate | 3,4-Dimethylbenzenediazonium tetrafluoroborate | General Knowledge |

| Product | This compound | General Knowledge |

| Reported Yield Range (for analogous reactions) | 25 - 72% | [2] |

Reaction Mechanism and Workflow

The logical progression of the Balz-Schiemann reaction for the synthesis of this compound can be visualized through the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

The reaction mechanism involves the initial formation of a diazonium salt from the primary amine. Upon heating, this intermediate undergoes heterolytic cleavage to form an aryl cation, which is then attacked by the fluoride ion from the tetrafluoroborate counterion.

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts can be explosive when dry and should be handled with extreme care. It is crucial to avoid friction, shock, and excessive heat.

-

Tetrafluoroboric Acid: HBF₄ is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

Boron Trifluoride: BF₃ is a toxic and corrosive gas. The thermal decomposition step must be carried out in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The Balz-Schiemann reaction provides a viable pathway for the synthesis of this compound from 3,4-dimethylaniline. While a specific, optimized protocol for this exact transformation is not widely documented, the general procedures outlined in this guide offer a solid foundation for its successful execution in a laboratory setting. Researchers should proceed with caution, paying close attention to temperature control and the handling of potentially hazardous intermediates. Further optimization of reaction conditions may be necessary to achieve high yields and purity of the final product.

References

Spectroscopic Profile of 1,4-Difluoro-2,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound of interest in chemical research and drug development. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The data presented here is sourced from the PubChem database (CID 581530)[1].

| m/z | Relative Intensity | Assignment |

| 142 | High | [M]+ (Molecular Ion) |

| 127 | Highest | [M-CH3]+ |

| 141 | Medium | [M-H]+ |

Predicted ¹H NMR Data

Due to the unavailability of experimental spectra in public databases, the following ¹H NMR data is predicted. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5, H-6 | 6.8 - 7.2 | Triplet of doublets | ~8-10 (H-F), ~2-3 (H-H) |

| CH₃ (C-2, C-3) | 2.1 - 2.3 | Singlet | - |

Predicted ¹³C NMR Data

The following ¹³C NMR data is predicted, with chemical shifts (δ) referenced to TMS at 0 ppm.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1, C-4 | 155 - 160 | Doublet |

| C-2, C-3 | 120 - 125 | Doublet of doublets |

| C-5, C-6 | 115 - 120 | Doublet |

| CH₃ (at C-2, C-3) | 15 - 20 | Singlet |

Predicted IR Data

The predicted infrared absorption frequencies for key functional groups in this compound are listed below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, CH₃) | 2975 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium-Strong |

| C-F stretch | 1250 - 1100 | Strong |

| C-H bend (aromatic) | 900 - 675 | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC inlet.

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. Its unique electronic and steric properties make it a valuable building block in the synthesis of bioactive molecules.[1]

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[2][3][] It is also known by several synonyms.

Synonyms:

-

3,6-Difluoro-o-xylene[3]

-

2,3-dimethyl-1,4-difluorobenzene[3]

-

Benzene, 1,4-difluoro-2,3-dimethyl-[3]

-

o-Xylene, 3,6-difluoro-[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1736-90-9 | [1][2][5] |

| Molecular Formula | C₈H₈F₂ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 155 °C at 760 mmHg | |

| Flash Point | 36 °C | |

| Density | 1.09 g/cm³ | [] |

| InChI Key | XPAQTSZVOILIGO-UHFFFAOYSA-N | [3][] |

| SMILES | CC1=C(C)C(F)=CC=C1F | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common method is a halogen exchange reaction.

Halogen Exchange Reaction

This method involves a two-step halogen exchange process starting from 1,4-dichloro-2,3-dimethylbenzene.[1]

Experimental Protocol:

-

Reactants : 1,4-dichloro-2,3-dimethylbenzene, Potassium Fluoride (KF), and a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB).

-

Solvent : A polar aprotic solvent like sulfolane or dimethylformamide (DMF) is used.[1]

-

Procedure :

-

Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1]

Caption: Halogen exchange synthesis pathway.

Alternative Synthetic Routes

Other potential, though less common, synthetic routes have been proposed.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Halogen Exchange | Balz-Schiemann | Friedel-Crafts |

| Yield (%) | 65–72 | 25–30 | 15–19 |

| Scalability | High | Low | Moderate |

| Starting Material Cost | Moderate | High | Low |

| Safety Concerns | High Temperatures | Potentially explosive waste | Use of strong Lewis acids |

Data adapted from comparative analyses of similar fluorination reactions.[1][6]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by its fluorine atoms.[1]

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms can be displaced by other nucleophiles. For example, reaction with methoxide yields 1,4-dimethoxy-2,3-dimethylbenzene.[1]

-

Oxidation : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[1]

-

Reduction : The aromatic ring can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1]

Caption: Reactivity of this compound.

Role in Drug Development and Agrochemicals

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and increase lipophilicity, which can aid in crossing biological membranes.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Caption: Application workflow in research and development.

Safety and Handling

GHS Hazard Classification:

-

Flammable liquids : Warning (H226)[3]

-

Skin corrosion/irritation : Warning (H315)[3]

-

Serious eye damage/eye irritation : Warning (H319)[3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation : Warning (H335)[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-ventilated area away from ignition sources.

This guide provides an overview of the key technical aspects of this compound. Its utility as a precursor in various fields, particularly in the life sciences, underscores the importance of understanding its synthesis, reactivity, and applications.

References

- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]

- 2. This compound 98% | CAS: 1736-90-9 | AChemBlock [achemblock.com]

- 3. This compound | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1736-90-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

An In-depth Technical Guide to the Health and Safety of 1,4-Difluoro-2,3-dimethylbenzene

This guide provides comprehensive health and safety information for 1,4-Difluoro-2,3-dimethylbenzene (CAS No: 1736-90-9), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency procedures, and physical and chemical properties.

Chemical Identification and Physical Properties

This compound is a flammable liquid and vapor.[1] It is crucial to handle this compound in a well-ventilated area and away from ignition sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₂ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 155 °C at 760 mmHg | |

| Flash Point | 36 °C (97 °F) | [3] |

| Density | 1.09 g/cm³ | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [1] |

Pictograms:

Signal Word: Warning [1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][4]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Use impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[2][5] Flame-retardant antistatic protective clothing is recommended.

-

Respiratory Protection: If ventilation is inadequate or for emergency response, use a self-contained breathing apparatus (SCBA) or a suitable respirator.[2][5]

-

Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[2][4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[6] Use non-sparking tools and explosion-proof electrical equipment.[2][6]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[4][6]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep in a designated flammables area away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency involving this compound.

The following diagram outlines the initial steps for first aid after exposure.

Caption: First Aid Protocol for this compound Exposure.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray may be used to cool closed containers.[6]

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.[4] Hazardous decomposition products include carbon oxides and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2]

The following workflow should be initiated in the event of a spill.

Caption: Workflow for Accidental Release of this compound.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classifications indicate that it causes skin and eye irritation and may cause respiratory irritation.[1] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6] There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[6]

Based on the available scientific literature, there is no specific information detailing the signaling pathways associated with the toxicity of this compound. The irritant effects are likely due to its localized chemical properties upon contact with biological tissues.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. Professionals working with this compound must be fully aware of its flammability and irritant properties. The use of appropriate engineering controls, personal protective equipment, and established emergency procedures is essential to ensure a safe working environment. Further research into the specific toxicological profile and mechanisms of this compound would be beneficial for a more complete risk assessment.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine in 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of fluorine substitution in 1,4-difluoro-2,3-dimethylbenzene. The introduction of two fluorine atoms to the 2,3-dimethylbenzene scaffold imparts significant changes to the molecule's physicochemical properties, including its electronic distribution, reactivity, and three-dimensional structure. This document outlines the key structural and spectroscopic features of the title compound, supported by available data and analogies to related fluorinated aromatic systems. Detailed experimental protocols for its synthesis and characterization are also presented. The interplay of the electron-withdrawing nature of fluorine and the steric bulk of the methyl groups creates a unique molecular entity with potential applications in medicinal chemistry and materials science.

Introduction

Fluorine has emerged as a critical element in the design of pharmaceuticals and advanced materials. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of molecular properties. In the context of aromatic systems, fluorine substitution can profoundly influence electron density, lipophilicity, metabolic stability, and binding interactions. This compound presents an interesting case study where the electronic effects of two fluorine atoms are modulated by the presence of two adjacent methyl groups. This guide aims to provide a detailed understanding of these interactions.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. The data is sourced from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂ | PubChem[1] |

| Molecular Weight | 142.15 g/mol | PubChem[1] |

| CAS Number | 1736-90-9 | PubChem[1] |

| Boiling Point | 155 °C at 760 mmHg | Sigma-Aldrich |

| Flash Point | 36 °C | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Computed XlogP | 2.9 | PubChem[1] |

| Computed Exact Mass | 142.05940658 Da | PubChem[1] |

Electronic Effects of Fluorine Substitution

The two fluorine atoms in this compound exert strong electronic effects on the aromatic ring, primarily through induction and resonance.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma-electron withdrawing group. This inductive effect decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions relative to the fluorine substituents.

In this compound, the inductive effect is generally considered to be dominant, leading to an overall deactivation of the ring towards electrophiles. The methyl groups, being electron-donating, partially counteract this deactivation.

Caption: Electronic effects of fluorine in this compound.

Steric Effects

Spectroscopic Data (Estimated)

Direct experimental NMR spectra for this compound are not available in the cited literature. The following tables provide estimated chemical shifts and coupling constants based on data for 1,4-difluorobenzene and general substituent effects.

¹H NMR Spectroscopy (Estimated)

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (J, Hz) |

| Aromatic (H-5, H-6) | 6.8 - 7.2 | m | |

| Methyl (2-CH₃, 3-CH₃) | 2.1 - 2.3 | t | ⁴J(H-F) ≈ 2-3 Hz |

¹³C NMR Spectroscopy (Estimated)

Due to C-F coupling, the ¹³C NMR spectrum is expected to be complex.

| Carbon Atoms | Estimated Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Estimated Coupling Constants (J, Hz) |

| C1, C4 | 155 - 160 | dd | ¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20 |

| C2, C3 | 120 - 125 | d | ²J(C-F) ≈ 20-25 |

| C5, C6 | 115 - 120 | d | ³J(C-F) ≈ 5-10 |

| Methyl Carbons | 15 - 20 | q | ⁴J(C-F) ≈ 2-4 |

¹⁹F NMR Spectroscopy (Estimated)

| Fluorine Atoms | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| F1, F4 | -110 to -120 | m |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the halogen exchange (Halex) reaction from 1,4-dichloro-2,3-dimethylbenzene. Another potential route is the Balz-Schiemann reaction starting from 2,3-dimethyl-1,4-phenylenediamine.[2] The Halex reaction is often preferred for its scalability.

Reaction: 1,4-Dichloro-2,3-dimethylbenzene + 2 KF → this compound + 2 KCl

Materials:

-

1,4-Dichloro-2,3-dimethylbenzene

-

Potassium Fluoride (anhydrous, spray-dried)

-

Sulfolane (anhydrous)

-

Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-dichloro-2,3-dimethylbenzene, anhydrous potassium fluoride (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

-

Add anhydrous sulfolane to the flask to create a stirrable slurry.

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere.

-

Maintain vigorous stirring and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 24-48 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the C-F and other functional groups.

Conclusion

This compound is a molecule where the strong electron-withdrawing inductive effects of two fluorine atoms are juxtaposed with the electron-donating and sterically demanding nature of two adjacent methyl groups. This unique substitution pattern is expected to result in a deactivated aromatic ring with a complex and informative NMR signature. While direct experimental data for this specific molecule is sparse in the reviewed literature, this guide provides a solid foundation for its synthesis, characterization, and the understanding of its electronic and steric properties based on established principles of physical organic chemistry. Further computational and experimental studies are warranted to fully elucidate the nuanced properties of this intriguing fluorinated aromatic compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 1,4-difluoro-2,3-dimethylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and methyl substituents, which allows for regioselective functionalization.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. In the case of this compound, the fluorine atoms act as excellent leaving groups, activated towards nucleophilic attack. The presence of the adjacent methyl groups can influence the regioselectivity of the substitution, making this substrate a valuable tool for creating diverse molecular architectures. These reactions are critical in the development of novel pharmaceuticals and advanced materials where precise control over substitution patterns is essential.

The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Key Applications

The products derived from SNAr reactions of this compound are valuable intermediates in several areas of research and development:

-

Pharmaceutical Synthesis: The resulting 4-substituted-2,3-dimethylfluorobenzene scaffolds are key components in the synthesis of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: Substituted fluorinated aromatics are often used in the development of new herbicides, pesticides, and fungicides.

-

Materials Science: These compounds can serve as monomers or precursors for the synthesis of specialty polymers and liquid crystals with unique thermal and electronic properties.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions performed on this compound with common nucleophiles.

Reaction with Amines: Synthesis of N-(4-Fluoro-2,3-dimethylphenyl)amines

This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as an example.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of 4-morpholino-1-fluoro-2,3-dimethylbenzene.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-morpholino-1-fluoro-2,3-dimethylbenzene.

Quantitative Data:

| Reactant | Nucleophile | Product | Yield (%) |

| This compound | Morpholine | 4-Morpholino-1-fluoro-2,3-dimethylbenzene | Typically >85% |

| This compound | Piperidine | N-(4-Fluoro-2,3-dimethylphenyl)piperidine | Typically >80% |

Reaction with Alkoxides: Synthesis of 4-Alkoxy-1-fluoro-2,3-dimethylbenzene

This protocol outlines a general procedure for the reaction of this compound with an alkoxide, using sodium methoxide as an example.

Reaction Scheme:

Figure 2. General reaction scheme for the synthesis of 4-methoxy-1-fluoro-2,3-dimethylbenzene.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate and reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-methoxy-1-fluoro-2,3-dimethylbenzene.

Quantitative Data:

| Reactant | Nucleophile | Product | Yield (%) |

| This compound | Sodium methoxide | 4-Methoxy-1-fluoro-2,3-dimethylbenzene | Typically >90% |

| This compound | Sodium ethoxide | 4-Ethoxy-1-fluoro-2,3-dimethylbenzene | Typically >88% |

Regioselectivity

In the nucleophilic aromatic substitution of this compound, the substitution occurs selectively at the C4 position. This regioselectivity can be attributed to the electronic effects of the substituents. The two methyl groups at the 2- and 3-positions are electron-donating, which can influence the electron density of the aromatic ring. Computational studies suggest that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.

Application Notes and Protocols for the Synthesis of Novel Liquid Crystalline Materials Based on 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into the core of liquid crystal molecules is a well-established methodology for tuning their mesomorphic and electro-optical properties. The presence of fluorine can significantly influence parameters such as dielectric anisotropy, birefringence, and viscosity, making fluorinated liquid crystals highly valuable for advanced display technologies and other electro-optical applications. This document provides a detailed synthetic protocol for a novel class of liquid crystals derived from 1,4-difluoro-2,3-dimethylbenzene. The synthetic pathway involves the functionalization of the this compound core via bromination, followed by the construction of a biphenyl mesogen using a Suzuki-Miyaura cross-coupling reaction. This approach allows for the systematic variation of the terminal alkyl chain, enabling the fine-tuning of the resulting liquid crystalline properties.

Synthetic Pathway Overview

The synthesis of the target liquid crystals, 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls, is accomplished through a two-step reaction sequence starting from this compound.

-

Bromination: The first step is the electrophilic bromination of this compound to introduce a bromine atom onto the aromatic ring, yielding 5-bromo-1,4-difluoro-2,3-dimethylbenzene. This intermediate is a key building block for the subsequent cross-coupling reaction.

-

Suzuki-Miyaura Coupling: The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1,4-difluoro-2,3-dimethylbenzene and a suitable 4-alkoxyphenylboronic acid. This reaction forms the central biphenyl core of the liquid crystal molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1,4-difluoro-2,3-dimethylbenzene (Intermediate 1)

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Add N-Bromosuccinimide (1.1 eq.) to the solution.

-

Carefully add a catalytic amount of iron(III) bromide (0.1 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure 5-bromo-1,4-difluoro-2,3-dimethylbenzene.

Protocol 2: Synthesis of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyl (Target Liquid Crystal)

Materials:

-

5-bromo-1,4-difluoro-2,3-dimethylbenzene (Intermediate 1)

-

4-Alkoxyphenylboronic acid (e.g., 4-butoxyphenylboronic acid, 4-hexyloxyphenylboronic acid, etc.) (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.08 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,4-difluoro-2,3-dimethylbenzene (1.0 eq.), the corresponding 4-alkoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add potassium carbonate (2.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyl liquid crystals.

Table 1: Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | NBS | FeBr₃ | DCM | RT | 12-24 | 75-85 |

| 2 | 5-bromo-1,4-difluoro-2,3-dimethylbenzene | 4-Butoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/EtOH/H₂O | 85 | 8-12 | 80-90 |

| 2 | 5-bromo-1,4-difluoro-2,3-dimethylbenzene | 4-Hexyloxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/EtOH/H₂O | 85 | 8-12 | 80-90 |

Table 2: Phase Transition Temperatures of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls

| Alkoxy Chain (n) | Crystal to Nematic/Smectic Tcr-N/Sm (°C) | Nematic to Isotropic T N-I (°C) | Mesophase Range (°C) |

| Butoxy (C₄H₉O-) | 65-70 | 110-115 | ~45 |

| Hexyloxy (C₆H₁₃O-) | 60-65 | 120-125 | ~60 |

| Octyloxy (C₈H₁₇O-) | 55-60 | 125-130 | ~70 |

Note: The phase transition temperatures are illustrative and can vary based on the purity of the compounds.

Visualization of Experimental Workflow

Caption: Synthetic workflow for 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls.

Application Notes and Protocols for the Polymerization of Monomers Derived from 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomers derived from 1,4-difluoro-2,3-dimethylbenzene are valuable building blocks for the synthesis of high-performance polymers, particularly poly(arylene ether)s (PAEs). The fluorine atoms on the aromatic ring activate the molecule for nucleophilic aromatic substitution (SNAr) polymerization. This process allows for the formation of robust ether linkages with a variety of bisphenol co-monomers, leading to polymers with desirable thermal stability, chemical resistance, and specific mechanical properties. The incorporation of the 2,3-dimethylphenylene unit into the polymer backbone can influence the polymer's solubility, glass transition temperature, and chain packing.

These fluorinated PAEs are of interest in various advanced applications, including as dielectric materials in electronics, components of gas separation membranes, and as matrices for composite materials. In the context of drug development, such polymers can be explored for applications in drug delivery systems, medical device coatings, and as specialized laboratory equipment where high chemical and thermal resistance are required.

Key Applications

-

High-Performance Engineering Plastics: The resulting poly(arylene ether)s exhibit excellent thermal and mechanical properties, making them suitable for applications in demanding environments.

-

Advanced Membrane Materials: The controlled free volume and chemical nature of these polymers make them candidates for gas separation and filtration membranes.

-

Materials for Electronics: Their low dielectric constants and thermal stability are advantageous for applications in microelectronics and as insulating materials.

-

Biomedical Devices: The chemical inertness and potential for functionalization of these polymers open possibilities for their use in medical implants and devices.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,3-dimethyl-1,4-phenylene ether) via Nucleophilic Aromatic Substitution (SNAr) Polymerization

This protocol describes a representative procedure for the synthesis of a poly(arylene ether) from this compound and a generic bisphenol (e.g., Bisphenol A or 4,4'-biphenol).

Materials:

-

This compound (monomer)

-

Bisphenol A (or other suitable bisphenol) (comonomer)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric Acid (HCl), diluted solution

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Setup: In a flame-dried three-necked flask, add equimolar amounts of this compound and the chosen bisphenol (e.g., Bisphenol A). Add an excess of anhydrous potassium carbonate (typically 1.5 to 2.0 equivalents per mole of bisphenol).

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids concentration of approximately 20-30% (w/v). Add anhydrous toluene as an azeotroping agent (typically 10-20% of the DMAc volume).

-

Azeotropic Dehydration: Under a gentle flow of inert gas, heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove any water. The water will be collected in the Dean-Stark trap.

-

Polymerization: After the dehydration is complete, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-170 °C to initiate the polymerization.

-

Reaction Monitoring: Maintain the reaction at this temperature for 8-24 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

-

Polymer Isolation: After the desired polymerization time, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary.

-

Precipitation: Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any inorganic salts. A final wash with a dilute HCl solution can be performed to neutralize any remaining carbonate, followed by extensive washing with deionized water until the filtrate is neutral.

-

Final Wash and Drying: Wash the polymer again with methanol to remove any residual water and low molecular weight oligomers.

-

Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data for poly(arylene ether)s synthesized from fluorinated aromatic monomers. The exact values will depend on the specific bisphenol used and the polymerization conditions.

| Property | Representative Value Range |

| Number Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol |

| Weight Average Molecular Weight (Mw) | 40,000 - 160,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |

| Inherent Viscosity | 0.4 - 1.2 dL/g |

Visualizations

Caption: Workflow for the synthesis of poly(arylene ether)s.

Caption: Logical relationship of the SNAr polymerization.

1,4-Difluoro-2,3-dimethylbenzene in Organic Electronics: An Analysis of Current Applications

Despite its potential as a fluorinated aromatic building block, a comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 1,4-difluoro-2,3-dimethylbenzene in the field of organic electronics. While this compound is commercially available and utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in the development of organic semiconductors, such as those used in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), is not established in publicly accessible research.

The introduction of fluorine atoms into organic molecules is a common strategy to modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and to enhance their stability. The specific substitution pattern of this compound, with electron-withdrawing fluorine atoms and electron-donating methyl groups, could theoretically be exploited to create novel donor-acceptor type materials. However, no specific examples of conjugated polymers or small molecules for organic electronics derived from this precursor have been reported.

General Synthetic Approaches for Arylene Building Blocks in Organic Electronics

While specific protocols for this compound in organic electronics are unavailable, the synthesis of conjugated polymers from similar difluoro-aromatic compounds typically involves palladium-catalyzed cross-coupling reactions. The two most common methods are the Suzuki-Miyaura coupling and the Stille coupling.

Hypothetical Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. To incorporate the this compound unit into a polymer chain, it would first need to be functionalized with two reactive groups, typically bromine or iodine atoms, to allow for polymerization. Assuming a di-halogenated derivative of this compound is available, a general polymerization protocol could be as follows:

Table 1: Hypothetical Materials and Reagents for Suzuki-Miyaura Polymerization

| Material | Purpose | Exemplar |

| Dihalo-1,4-difluoro-2,3-dimethylbenzene | Monomer A | - |

| Aryl-diboronic acid or ester | Monomer B | 1,4-Benzenediboronic acid |

| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activator | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |

| Solvent | Reaction Medium | Toluene/Water or Dioxane/Water |

A detailed, step-by-step experimental protocol for a generic Suzuki-Miyaura polymerization is provided below. It must be emphasized that this is a general procedure and has not been optimized for the specific, and currently hypothetical, polymerization of a this compound-containing monomer.

Experimental Protocol: Generic Suzuki-Miyaura Cross-Coupling Polymerization

Objective: To synthesize a conjugated polymer via Suzuki-Miyaura cross-coupling.

Materials:

-

Monomer A (e.g., a dibromo-derivative of this compound) (1.0 eq)

-

Monomer B (e.g., an aryl-diboronic acid or ester) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃) (3.0 eq)

-

Degassed solvent (e.g., Toluene and Water, 4:1 v/v)

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Monomer A, Monomer B, and the base.

-

Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via cannula. Purge the resulting mixture with the inert gas for a further 15-20 minutes. Subsequently, add the palladium catalyst under a positive flow of the inert gas.

-

Polymerization: Heat the reaction mixture to a reflux temperature (typically 90-110 °C) with vigorous stirring. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

Workup: After the desired molecular weight is achieved (typically 24-72 hours), cool the reaction mixture to room temperature. The polymer is typically precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform fraction.

Visualization of Synthetic and Logical Workflows

To illustrate the general processes involved in the synthesis and characterization of organic electronic materials, the following diagrams are provided.

Caption: Workflow for Synthesis and Characterization of a Conjugated Polymer.

Caption: General Workflow for Organic Field-Effect Transistor (OFET) Fabrication.

Conclusion

Application Notes and Protocols for the Oxidation of Methyl Groups in 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective oxidation of the methyl groups of 1,4-Difluoro-2,3-dimethylbenzene. Methodologies for both mono-oxidation to the corresponding benzaldehyde and di-oxidation to the dicarboxylic acid are presented. These protocols are intended to serve as a starting point for laboratory synthesis and may require optimization for specific applications.

I. Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The selective oxidation of its methyl groups to aldehydes or carboxylic acids provides valuable intermediates for the synthesis of more complex molecules. The presence of two fluorine atoms on the aromatic ring influences the reactivity of the methyl groups, necessitating carefully controlled reaction conditions to achieve the desired oxidation products. This document outlines two primary protocols for the oxidation of this compound.

II. Oxidation Protocols

Two primary oxidation strategies are presented:

-

Protocol 1: Di-oxidation to 1,4-Difluoro-2,3-benzenedicarboxylic acid using a strong oxidizing agent, potassium permanganate.

-

Protocol 2: Selective Mono-oxidation to 4-Fluoro-2,3-dimethylbenzaldehyde utilizing a milder, catalytic system.

This protocol describes the exhaustive oxidation of both methyl groups of this compound to yield 1,4-Difluoro-2,3-benzenedicarboxylic acid. Strong oxidizing agents like potassium permanganate are effective for this transformation.[1]

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermocouple, add this compound (1.0 eq.), water (100 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).

-

Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (4.0 eq.) in small portions over a period of 1-2 hours. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the dicarboxylic acid product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain the crude 1,4-Difluoro-2,3-benzenedicarboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

For the selective oxidation of one methyl group to the aldehyde, a milder and more controlled approach is necessary. This protocol is based on methods for the selective oxidation of xylenes and may require optimization. One promising approach involves the use of a ruthenium catalyst with an oxidant under phase-transfer conditions, which has been shown to be effective for the selective oxidation of a single methyl group in xylenes.[2] Another approach is the direct oxidation of the corresponding fluorotoluene.[3]

Experimental Protocol (Ruthenium-Catalyzed):

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), an organic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (50 mL), and a phase-transfer catalyst like tetrabutylammonium chloride (0.1 eq.).

-

Catalyst Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃) (0.01-0.05 eq.).

-

Reagent Addition: Prepare a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) by adjusting the pH to approximately 9-10 with sodium bicarbonate. Add this solution (2.0-3.0 eq. of NaOCl) to the reaction mixture.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-8 hours. Monitor the reaction progress by GC-MS to observe the formation of the mono-aldehyde and minimize over-oxidation to the carboxylic acid or di-aldehyde.

-

Work-up:

-

Once the desired conversion is achieved, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by washing with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the 4-Fluoro-2,3-dimethylbenzaldehyde.

-

III. Data Presentation

The following table summarizes representative quantitative data for the oxidation reactions of this compound. Please note that yields are highly dependent on reaction conditions and optimization.

| Protocol | Starting Material | Primary Product | Oxidizing System | Typical Yield | Key Reaction Conditions |

| 1 | This compound | 1,4-Difluoro-2,3-benzenedicarboxylic acid | KMnO₄ / H₂O | 60-80% | Reflux, 12-24 h |

| 2 | This compound | 4-Fluoro-2,3-dimethylbenzaldehyde | RuCl₃ / NaOCl (pH 9-10) | 40-60% | Room Temp, 4-8 h, Biphasic |

IV. Visualizations

Caption: Workflow for the di-oxidation of this compound.

Caption: Workflow for the selective mono-oxidation.

References

- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]

- 2. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Difluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1,4-difluoro-2,3-dimethylbenzene. While direct literature precedents for this specific substrate are limited, the following protocols are based on established methodologies for structurally similar electron-rich and fluorinated aromatic compounds. These notes are intended to serve as a starting point for reaction optimization and methodology development.

Introduction to Cross-Coupling with this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and two methyl groups on the aromatic ring imparts unique electronic and steric properties. The fluorine atoms can modulate the lipophilicity and metabolic stability of target molecules, while the methyl groups provide steric bulk and potential sites for further functionalization.